molecular formula C14H10BrN5O B2599480 N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 484039-66-9

N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2599480
CAS No.: 484039-66-9
M. Wt: 344.172
InChI Key: HIKRKFWWIFACIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of benzamide derivatives, which are recognized as privileged scaffolds in drug discovery due to their diverse biological activities and ability to interact with multiple biological targets . The compound's structure integrates two pharmaceutically relevant motifs: a benzamide core and a tetrazole heterocycle. The tetrazole ring is a versatile bioisostere, often used to replace carboxylic acid groups or other heterocycles in lead optimization efforts to improve metabolic stability, bioavailability, and binding affinity . This strategic molecular architecture makes it a valuable intermediate for constructing more complex bioactive molecules. Its primary research value lies in the development of novel therapeutic agents. Compounds featuring the tetrazole-benzamide hybrid structure have demonstrated enhanced anticancer activity in vitro, with specific derivatives showing remarkable, nanomolar-level potency against a range of cancer cell lines, including chronic myeloid leukemia (K-562), melanoma (UACC-62), and others . The mechanism of action for such active derivatives is under investigation and may involve the induction of DNA damage (single-strand breaks) and the triggering of apoptotic pathways in malignant cells . Furthermore, benzamide-based derivatives are extensively explored for their potential as anti-inflammatory and analgesic agents with improved safety profiles, often acting through the inhibition of cyclooxygenase (COX) enzymes . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can employ this compound as a key building block for the synthesis of novel heterocyclic compounds, a reference standard in biological screening assays, or a core structure for investigating structure-activity relationships (SAR) in drug design projects.

Properties

IUPAC Name

N-(4-bromophenyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN5O/c15-11-4-6-12(7-5-11)17-14(21)10-2-1-3-13(8-10)20-9-16-18-19-20/h1-9H,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKRKFWWIFACIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320255
Record name N-(4-bromophenyl)-3-(tetrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

484039-66-9
Record name N-(4-bromophenyl)-3-(tetrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a bromophenyl group, a tetrazole ring, and a benzamide moiety. This article explores the biological activities associated with this compound, including its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H15BrN5O, with a molecular weight of approximately 384.23 g/mol. The structure is characterized by the following features:

PropertyValue
Molecular FormulaC16H15BrN5O
Molecular Weight384.23 g/mol
LogP3.0944
Polar Surface Area63.095 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The presence of the tetrazole ring is particularly noteworthy due to its ability to mimic carboxylate groups, which can facilitate binding interactions with various biological targets .

Anticancer Potential

Research indicates that compounds with similar structural motifs have been investigated for anticancer properties. The unique combination of the bromophenyl group and the tetrazole ring may enhance the reactivity of this compound, making it a candidate for further exploration in cancer research. Its interaction with ion channels, particularly TMEM16A, suggests potential roles in modulating calcium-dependent signaling pathways that are critical in cancer cell proliferation .

The mechanism of action for this compound is not fully elucidated but is believed to involve modulation of ion channels and interactions with specific enzymes or receptors. The compound's ability to enhance chloride currents at submaximal calcium concentrations indicates its role as a potentiator in calcium signaling pathways.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, related compounds have provided insights into potential biological activities:

  • Anticonvulsant Activity : Similar tetrazole derivatives have demonstrated anticonvulsant properties, suggesting that this compound may also exhibit such activity through modulation of neurotransmitter systems .
  • Cytotoxicity Studies : Analogous compounds have shown cytotoxic effects against various cancer cell lines, indicating that further studies on this compound could yield valuable information regarding its efficacy as an anticancer agent .

Future Research Directions

Given the preliminary findings regarding the biological activities of this compound, several research avenues warrant exploration:

  • In Vitro and In Vivo Studies : Comprehensive studies to assess the antimicrobial and anticancer activities in vitro and in vivo.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects, particularly its interaction with ion channels and potential enzyme targets.
  • Structure-Activity Relationship (SAR) Analysis : Further SAR studies can help identify modifications that enhance biological activity while minimizing toxicity.

Scientific Research Applications

Pharmaceutical Research

Antibacterial Properties
N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide has been studied for its antibacterial effects against various bacterial strains. Research indicates that it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, suggesting its potential as a novel antibiotic candidate.

Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets, which enhances its binding affinity and biological activity. The presence of the bromine atom and the tetrazole ring contributes to its reactivity, making it effective against resistant bacterial strains.

Biological Applications

Ion Channel Modulation
Recent studies have highlighted the role of this compound in modulating ion channels, particularly TMEM16A. This compound enhances chloride currents at submaximal calcium concentrations, indicating its potential as a potentiator in calcium-dependent signaling pathways. Such properties make it a valuable research tool for studying calcium channels and related biological processes.

Anticancer Research
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may exhibit inhibitory effects on tumor-associated carbonic anhydrases (CAs), which are crucial for tumor survival under hypoxic conditions . Further research is necessary to elucidate its efficacy and potential therapeutic applications in cancer treatment.

Material Science

Synthesis of Complex Molecules
In material science, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced properties for applications in drug development and materials engineering.

Case Studies

Study on Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound demonstrated significant inhibition against strains such as Escherichia coli and Staphylococcus aureus. The compound's ability to inhibit DNA gyrase was confirmed through in vitro assays, highlighting its potential as a lead compound for antibiotic development .

Research on Ion Channel Modulation
In another study focusing on ion channel modulation, researchers found that this compound significantly increased chloride currents in TMEM16A channels. This effect was characterized using electrophysiological techniques, suggesting its role as a promising agent in modulating calcium-dependent signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide with structurally related benzamide derivatives:

Compound Name Substituents (Benzamide Position) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound 3: Tetrazole; 4-Bromophenyl ~375.2 Not reported Tetrazole, Bromophenyl
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (I) 3,4,5: OCH₃; 4-Bromophenyl 394.2 Not reported Trimethoxy, Bromophenyl
N-(4-Bromophenyl)-3-(thiophen-2-ylcarbonylamino)benzamide 3: Thiophene-carbonylamino ~385.3 141–174 Thiophene-carbonylamino
(Z)-N-[3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-3-phenylprop-1-en-2-yl]benzamide Complex piperidine linkage ~547.4 Not reported Bromophenyl, Piperidine
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (50) Thiazole, Sulfamoyl ~461.3 Not reported Thiazole, Sulfamoyl
N-(4-(3-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)benzamide (4a-h) Triazole, Acryloyl ~490.1–550.3 Not reported Triazole, Bromophenyl

Key Observations :

  • Tetrazole vs.
  • Bromophenyl Substituent : The electron-withdrawing bromine atom enhances lipophilicity and may influence receptor interactions, as seen in analogs with antiviral EC₅₀ values of 3.3–5.5 μM ().
  • Melting Points : Thiophene derivatives (141–174°C) exhibit higher melting points than tetrazole analogs, suggesting differences in crystallinity and solubility .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Bromine and tetrazole enhance binding to hydrophobic pockets and polar residues, respectively, as seen in coronavirus inhibitors .
  • Heterocyclic Replacements : Thiazole () and triazole () derivatives show distinct activity profiles compared to tetrazole, underscoring the importance of heterocycle choice in drug design .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-(4-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide?

The compound is typically synthesized via coupling reactions between 3-(1H-tetrazol-1-yl)benzoic acid derivatives and 4-bromoaniline. Key steps include:

  • Amide bond formation : Reacting acid chlorides (e.g., 3-(1H-tetrazol-1-yl)benzoyl chloride) with 4-bromoaniline in anhydrous dichloromethane or benzene, using triethylamine as a base to neutralize HCl byproducts .
  • Workup : Purification via column chromatography (e.g., chloroform:methanol gradients) and recrystallization from solvents like dimethyl ether, yielding white to pale-yellow solids with reported yields of 65–86% .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst selection : Use of coupling agents like EDCl/HOBt to enhance amide bond efficiency and reduce side reactions .
  • Solvent optimization : Anhydrous solvents (e.g., DMF under nitrogen) minimize hydrolysis of reactive intermediates .
  • Purification strategies : Employ gradient elution in column chromatography to separate closely related by-products, such as unreacted aniline or tetrazole derivatives .

Basic: What spectroscopic and analytical techniques are critical for structural validation?

  • 1H/13C NMR : Key markers include the tetrazole proton (δ ~9.5 ppm) and aromatic protons from the bromophenyl group (δ 7.4–7.6 ppm). The amide carbonyl (C=O) appears at δ ~165–170 ppm in 13C NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]+ at m/z 384.03 (calculated for C₁₄H₁₁BrN₅O) .
  • FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and tetrazole ring (~1600 cm⁻¹) .

Advanced: How do structural modifications influence its polyglutamine (polyQ) aggregation inhibition?

  • Tetrazole moiety : The 1H-tetrazol-1-yl group enhances hydrogen bonding with polyQ fibrils, disrupting β-sheet formation. Substitution with bulkier groups (e.g., triazoles) reduces potency by steric hindrance .
  • Bromophenyl group : The electron-withdrawing bromine stabilizes the aromatic ring, improving binding to hydrophobic pockets in polyQ aggregates. Fluorine or chlorine substitutions show lower efficacy due to reduced lipophilicity .

Experimental Design: How should in vitro assays evaluate polyQ aggregation inhibition?

  • Thioflavin T (ThT) assay : Monitor fluorescence intensity (ex/em: 440/480 nm) to quantify fibril formation. Pre-incubate the compound (1–10 µM) with polyQ peptides (e.g., Huntingtin exon 1 fragments) for 24–48 hours .
  • Negative controls : Include known inhibitors (e.g., Congo red) and DMSO-only treatments to validate assay robustness .
  • Dose-response analysis : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values, ensuring reproducibility across triplicate runs .

Data Contradiction: How to resolve discrepancies in reported IC₅₀ values across studies?

  • Assay standardization : Variations in peptide length (e.g., Q40 vs. Q62) or incubation temperatures (25°C vs. 37°C) significantly alter aggregation kinetics. Cross-study comparisons require normalization to identical experimental parameters .
  • Batch variability : Source polyQ peptides from the same supplier (e.g., MilliporeSigma) to minimize differences in purity and aggregation propensity .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Use AutoDock Vina to model interactions between the tetrazole group and Lys/Arg residues in polyQ fibrils. Prioritize compounds with binding energies ≤ -8.0 kcal/mol .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of inhibitor-fibril complexes. Metrics include root-mean-square deviation (RMSD) and hydrogen bond occupancy .

Basic: What are the primary challenges in crystallizing this compound for X-ray analysis?

  • Solubility issues : Low solubility in common solvents (e.g., water, ethanol) necessitates mixed-solvent systems (e.g., DMSO:methanol) for crystallization .
  • Crystal packing : The bulky tetrazole group disrupts lattice formation. Slow evaporation at 4°C improves crystal quality .

Advanced: How to validate target engagement in cellular models of Huntington’s disease?

  • Immunocytochemistry : Treat neuronal cells (e.g., STHdhQ111/Q7) with the compound (10 µM, 72 hours) and stain with anti-polyQ antibodies (e.g., MW1). Quantify aggregate size reduction via confocal microscopy .
  • Western blotting : Detect soluble vs. insoluble polyQ species using SDS-PAGE and filter-trap assays. Normalize to housekeeping proteins (e.g., β-actin) .

Data Analysis: How to interpret conflicting cytotoxicity profiles in different cell lines?

  • Cell-type specificity : Fibroblasts (e.g., NIH/3T3) may show higher tolerance (CC₅₀ > 50 µM) compared to neuronal cells (CC₅₀ ~20 µM) due to differences in metabolic activity .
  • Mitochondrial toxicity assays : Measure ATP levels (CellTiter-Glo) and ROS production (DCFDA) to distinguish between general cytotoxicity and target-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.